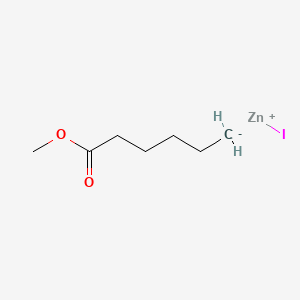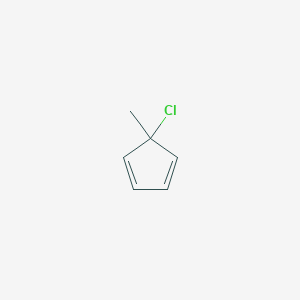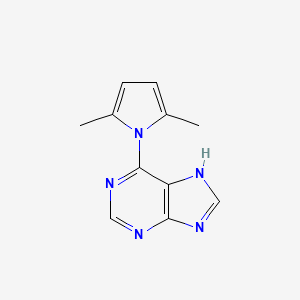
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- is a heterocyclic compound that combines the structural features of purine and pyrrole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both purine and pyrrole moieties in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- typically involves multi-step synthetic routes. One common method includes the reaction of 6-chloropurine with 2,5-dimethylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Chemischer Reaktionen
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include various substituted purine derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of bacterial proliferation. Additionally, its interaction with cellular pathways involved in DNA synthesis and repair contributes to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- can be compared with other similar compounds, such as:
1H-Imidazole, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-: This compound also contains a pyrrole moiety but differs in the heterocyclic ring structure, leading to different chemical and biological properties.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: While it shares the pyrrole structure, the presence of a phenyl group instead of a purine ring results in distinct reactivity and applications.
The uniqueness of 1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- lies in its combined purine and pyrrole structure, which imparts a unique set of properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
133332-72-6 |
|---|---|
Molekularformel |
C11H11N5 |
Molekulargewicht |
213.24 g/mol |
IUPAC-Name |
6-(2,5-dimethylpyrrol-1-yl)-7H-purine |
InChI |
InChI=1S/C11H11N5/c1-7-3-4-8(2)16(7)11-9-10(13-5-12-9)14-6-15-11/h3-6H,1-2H3,(H,12,13,14,15) |
InChI-Schlüssel |
ATMCTIUGUGAYTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=NC=NC3=C2NC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
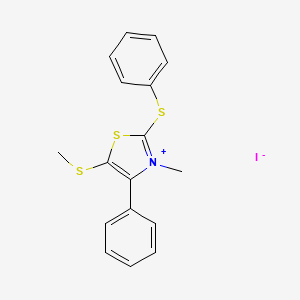

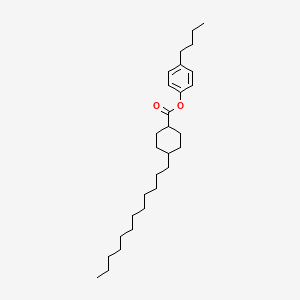

![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
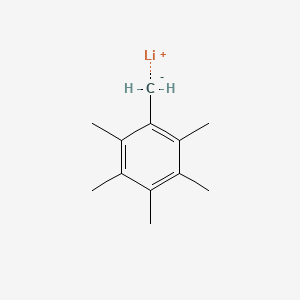
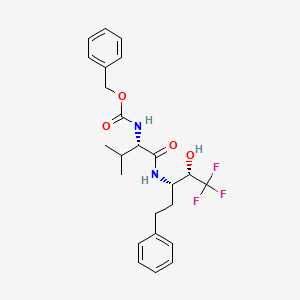
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)
